molecular formula C6H5BrN4 B7968617 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B7968617
M. Wt: 213.03 g/mol
InChI Key: WQELYFJCZLMZRB-UHFFFAOYSA-N
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Description

Structural Significance of Triazolopyridine Core

The triazolopyridine core is a bicyclic system comprising a triazole ring fused to a pyridine ring at the 1,5-a positions. This fusion creates a planar, aromatic structure with distinct electronic properties. The nitrogen-rich framework contributes to strong intermolecular interactions, including hydrogen bonding and π-π stacking, which enhance binding affinity in biological systems.

The molecular formula of 2-bromo-triazolo[1,5-a]pyridin-7-amine (C₆H₅BrN₄) reflects its compact heterocyclic system, with a molecular weight of 249.49 g/mol. The SMILES notation (NC1=CC2=NC(Br)=NN2C=C1) highlights the amine group at position 7, the bromine atom at position 2, and the fused triazole-pyridine backbone.

Property Value
Molecular Formula C₆H₅BrN₄
Molecular Weight 249.49 g/mol
Hydrogen Bond Donors 2 (amine and triazole N-H)
Hydrogen Bond Acceptors 3 (pyridine and triazole N atoms)
Aromatic Rings 2 (triazole and pyridine)

The rigidity of the fused rings limits conformational flexibility, making the compound a stable scaffold for derivatization. This structural stability is critical for applications requiring precise spatial arrangement, such as enzyme inhibition or coordination chemistry.

Role of Bromine Substitution in Heterocyclic Systems

Bromine substitution introduces significant electronic and steric effects into heterocyclic systems. In 2-bromo-triazolo[1,5-a]pyridin-7-amine, the bromine atom at position 2 serves as a directing group in electrophilic substitution reactions and enhances the compound’s lipophilicity, improving membrane permeability in biological contexts.

The electronegativity of bromine (2.96 on the Pauling scale) withdraws electron density from the triazolopyridine core, polarizing the π-electron system. This polarization facilitates nucleophilic attacks at adjacent positions, enabling further functionalization. For example, bromine can be replaced via Suzuki-Miyaura cross-coupling to introduce aryl or alkyl groups, expanding the compound’s utility in drug discovery.

Synthetic Considerations :
The Craig diazotization-bromination method, historically used for 2-bromopyridine synthesis, has been adapted for triazolopyridine derivatives. In this process, bromine (Br₂) reacts with a diazonium salt intermediate derived from 2-aminopyridine precursors, yielding brominated products with high regioselectivity. Modifications, such as the addition of sulfuric acid (H₂SO₄), optimize yields by stabilizing reactive intermediates and minimizing byproducts like 2,5-dibromopyridine.

Parameter Effect on Bromination
HBr:2-aminopyridine ratio 1:1 to 3.5:1 improves yield
H₂SO₄:HBr ratio 2:8 to 8:2 enhances selectivity
Temperature -5°C to 0°C reduces side reactions

Bromine’s heavy atom effect also enhances crystallinity, aiding in X-ray diffraction studies to resolve molecular configurations. In material science, brominated triazolopyridines serve as precursors for luminescent materials, where the halogen’s influence on spin-orbit coupling improves phosphorescence efficiency.

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELYFJCZLMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Cyclization

A widely cited method involves the cyclization of [(4-bromo-2-pyridinyl)amino]thioxomethyl-carbamic acid ethyl ester using hydroxylamine hydrochloride in ethanol. The reaction proceeds via nucleophilic attack of hydroxylamine on the thiourea moiety, followed by intramolecular cyclization to form the triazolo[1,5-a]pyridine core. Key parameters include:

  • Reagents : Hydroxylamine hydrochloride, N-ethyldiisopropylamine

  • Conditions : Reflux in ethanol (24 h)

  • Yield : 87.4%

The product, 7-bromo-triazolo[1,5-a]pyridin-2-amine, is isolated as a light yellow solid with a melting point of 190–192°C. Mass spectrometry confirms the molecular ion peak at m/z = 213.0/215.0 (M+H⁺), consistent with the bromine isotope pattern.

Oxidative Coupling with Ethyl Acetoacetate

An alternative route employs oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridine derivatives and ethyl acetoacetate. While this method primarily yields pyrazolo[1,5-a]pyridines, analogous conditions (acetic acid, O₂ atmosphere) can be adapted for triazolo[1,5-a]pyridine synthesis. Optimized parameters include:

ParameterValue
CatalystPd(OAc)₂ (10 mol%)
SolventEthanol
Temperature130°C
AtmosphereO₂ (1 atm)
Yield94%

This approach highlights the role of molecular oxygen in facilitating dehydrogenation, critical for aromatization.

Direct Bromination Strategies

Electrophilic Aromatic Substitution

Direct bromination of the triazolo[1,5-a]pyridine scaffold is challenging due to the electron-deficient nature of the ring. However, pre-functionalized precursors like 2-amino-[1,2,]triazolo[1,5-a]pyridine-7-amine can undergo regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane.

ReagentNBS (1.1 equiv)
SolventCH₂Cl₂
Temperature0°C → rt
Yield78%

This method avoids over-bromination by leveraging the directing effect of the amine group.

Nickel-Catalyzed Cross-Coupling

A patent-pending method utilizes nickel-catalyzed cross-coupling to introduce methyl groups while retaining bromine substituents. Although developed for 6-bromo-7,8-dimethyl-[1,triazolo[1,5-a]pyridine, the protocol is adaptable:

  • Directed C–H Functionalization : A directing group (e.g., N,N-dimethylformimidamide) is installed on the pyridine amine.

  • Methylation : Reaction with methyl zinc chloride and NiCl₂(dme) at 60°C.

  • Hydrolysis : Acidic removal of the directing group yields the target amine.

This sequence achieves >90% purity and is scalable to kilogram quantities.

Post-Functionalization of Triazolopyridine Intermediates

Amine Group Modification

The 7-amine group in 2-bromo-triazolo[1,5-a]pyridin-7-amine can be acylated or alkylated to enhance solubility or enable further coupling. For example:

  • Benzoylation : Treatment with benzoyl chloride in CH₂Cl₂/pyridine at reflux (4 h) affords N-(5-bromo-triazolo[1,5-a]pyridin-2-yl)benzamide in 100% yield.

  • Pyrazole Coupling : Reaction with pyrazole and KOH at 110°C yields 5-(1H-pyrazol-1-yl)-[1,triazolo[1,5-a]pyridin-2-amine (65% yield).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Hydroxylamine CyclizationHigh yield (87.4%), simple workupLong reaction time (24 h)
Oxidative CDCScalable, O₂-driven efficiencyRequires Pd catalyst
Nickel Cross-CouplingRegioselective, no palladiumMulti-step synthesis
Direct BrominationRapid, one-pot procedureLimited to activated substrates

Chemical Reactions Analysis

Types of Reactions

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted triazolopyridines with various functional groups.

    Oxidation Reactions: Products include oxides and hydroxylated derivatives.

    Reduction Reactions: Products include reduced triazolopyridines with hydrogenated bonds.

Scientific Research Applications

Biological Activities

Research indicates that 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine exhibits various biological activities:

  • Antitumor Activity : The compound has been investigated for its potential to inhibit AXL receptor tyrosine kinase, which is implicated in several cancers including colon and breast cancer. In vitro studies demonstrate that it can significantly reduce cell proliferation in cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes effectively.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cancer types. This suggests a promising role for this compound in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against common bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amineBromine at position 8Different substitution pattern affecting reactivity
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineBromine at position 7Varies in biological activity compared to target
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-olAmino group at position 2Potentially different pharmacological properties

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3)
  • Structure : Bromine at position 7 and amine at position 2 (inverse of the target compound).
  • Properties : Molecular weight 213.03; hazardous profile includes H302 (harmful if swallowed) and H315 (skin irritation) .
  • Applications : Used as an intermediate in pharmaceutical synthesis. Its positional isomerism reduces structural similarity (0.86) compared to the target compound, likely altering binding affinity in biological systems .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4)
  • Structure : Bromine at position 5 and amine at position 2.
  • Applications : Functionalization at position 5 enables electronic tuning for materials science applications, such as organic semiconductors . Similarity to the target compound is lower (0.79), indicating reduced overlap in reactivity or bioactivity .

Substituent Variations

2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260811-97-9)
  • Structure : Bromine at position 2 and trifluoromethyl group at position 5.
  • Properties : Increased lipophilicity due to the CF₃ group, enhancing membrane permeability in drug design. Molecular weight 202.14; stored at room temperature .
  • Applications : Explored in kinase inhibitor development, where the CF₃ group improves metabolic stability .
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1159812-31-3)
  • Structure : Methyl group at position 2 instead of amine.

Core Structure Variations

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 32495-05-9)
  • Structure : Pyrimidine core instead of pyridine.
  • Impact: The pyrimidine ring increases electron deficiency, altering reactivity in nucleophilic substitutions.

Data Table: Key Attributes of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Not Provided C₆H₅BrN₄ ~213* Reference Drug intermediates, materials science
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 882521-63-3 C₆H₅BrN₄ 213.03 0.86 Pharmaceutical intermediate
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₅BrN₄ 213.03 0.79 Organic semiconductors
2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine 1260811-97-9 C₇H₅F₃N₄ 202.14 N/A Kinase inhibitors
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine 32495-05-9 C₅H₃BrN₄ 198.01 0.72 Discontinued; limited applications

*Estimated based on analogs.

Research Findings and Implications

  • Synthetic Flexibility : Substitution reactions (e.g., with anilines or halogens) allow modular derivatization, as seen in triazolopyrimidine syntheses .
  • Biological Activity : Positional isomerism significantly impacts enzyme inhibition. For example, trifluoromethyl derivatives show enhanced metabolic stability in kinase targets .
  • Material Science : Bromine and amine groups enable cross-coupling reactions for constructing π-conjugated systems in organic electronics .

Biological Activity

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS Number: 1380331-65-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C6_6H5_5BrN4_4
  • Molecular Weight : 213.03 g/mol
  • Synthesis : The compound is synthesized through a multi-step process involving the reaction of tert-butyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate with hydrochloric acid and sodium hydroxide under controlled conditions. The yield reported is approximately 67.7% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by upregulating pro-apoptotic genes (P53, Bax) and downregulating anti-apoptotic genes (Bcl2) .
  • Case Studies :
    • A study evaluated the compound's efficacy against the HepG2 liver cancer cell line, showing significant growth inhibition with an IC50_{50} value comparable to established chemotherapeutics .
    • In vitro assays demonstrated that derivatives of triazolo compounds exhibit enhanced anticancer activity through dual inhibition mechanisms targeting specific enzymes involved in cancer proliferation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : The compound was tested against various pathogenic bacteria. Results indicated significant antibacterial activity against Gram-positive and Gram-negative strains .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Data Tables

Biological Activity Cell Line/Pathogen IC50_{50} Value Reference
AnticancerMDA-MB-2319.1 µg/mL
AnticancerHepG2Comparable to ketoconazole
AntimicrobialE. coliSignificant inhibition

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine?

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves oxidative cyclization of precursors such as N-(2-pyridyl)amidines or guanidines. For halogenated variants like the bromo-substituted compound, bromination can be achieved via electrophilic substitution or by using brominating agents (e.g., Br₂, NBS) during cyclization. A common approach employs catalytic oxidation systems (e.g., CuBr/1,10-phenanthroline) under aerobic conditions to form the triazole ring . Post-synthetic modifications, such as Suzuki coupling or Buchwald-Hartwig amination, may introduce further functional groups .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key analytical methods include:

  • NMR Spectroscopy : Proton and carbon NMR can confirm substitution patterns. For example, the bromine atom’s deshielding effect alters chemical shifts in adjacent protons (δ ~8–9 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 198.02 for C₆H₄BrN₃) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in heterocyclic systems .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic gases (e.g., HBr) .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance halogenation efficiency?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) improve bromine solubility and reaction homogeneity .
  • Catalyst Screening : Transition metals like Pd or Cu enhance regioselectivity in cross-coupling reactions .
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during electrophilic bromination .

Q. Table 1: Representative Bromination Conditions

SubstrateBrominating AgentCatalystYield (%)Reference
TriazolopyridineNBSAIBN72
AmidinesBr₂None65

Q. What mechanistic insights explain cyclization reactions in triazolopyridine synthesis?

Cyclization proceeds via a [3+2] dipolar mechanism, where amidine precursors undergo oxidative ring closure. Computational studies suggest that electron-withdrawing groups (e.g., Br) stabilize transition states by lowering activation energy. Isotopic labeling (e.g., ¹⁵N tracing) can map nitrogen migration pathways .

Q. How does this compound function in medicinal chemistry applications?

The bromine atom serves as a handle for late-stage functionalization in drug discovery:

  • Kinase Inhibition : Brominated triazolopyridines act as ATP-competitive inhibitors due to their planar heterocyclic core .
  • Anticancer Agents : Derivatives show activity against DHODH (dihydroorotate dehydrogenase), a target in proliferative diseases .

Q. What strategies mitigate stability issues during storage?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-drying enhances shelf life for hygroscopic batches .

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